Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol
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Overview
Description
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol is a complex organic compound with the molecular formula C₄₆H₇₀O₂. This compound is characterized by its multiple double and triple bonds, as well as hydroxyl groups. It is a stereoisomer of Petroformyne 3 and is found in the taxon Petrosia ficiformis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol involves multiple steps, including the formation of carbon-carbon triple bonds and the introduction of hydroxyl groups. The synthetic route typically starts with simpler alkyne and alkene precursors, which are then subjected to various coupling reactions, such as the Sonogashira coupling, to form the extended conjugated system. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, would be essential to ensure high yield and purity. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol has several
Properties
CAS No. |
166374-56-7 |
---|---|
Molecular Formula |
C46H70O2 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
hexatetraconta-4,12,23,27-tetraen-1,18,21,45-tetrayne-3,20-diol |
InChI |
InChI=1S/C46H70O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-31-34-37-40-43-46(48)44-41-38-35-32-29-26-23-22-24-27-30-33-36-39-42-45(47)4-2/h1-2,21,23,25-26,34,37,39,42,45-48H,5-20,22,24,27-33,35-36,38H2 |
InChI Key |
DXFHRHATAZATAU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCC=CCCC=CC#CC(C#CCCCCC=CCCCCCCC=CC(C#C)O)O |
Origin of Product |
United States |
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